Propyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate
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Overview
Description
PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring . The subsequent steps involve the acylation of the thiazole ring with 4-aminobenzoic acid derivatives to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or antitumor activities .
Comparison with Similar Compounds
PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
What sets PROPYL 4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE apart is its specific substitution pattern and the presence of the benzoate group, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
propyl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H18N2O3S/c1-3-8-21-16(20)12-4-6-13(7-5-12)18-15(19)9-14-10-22-11(2)17-14/h4-7,10H,3,8-9H2,1-2H3,(H,18,19) |
InChI Key |
FTBFUTSVBRFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
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